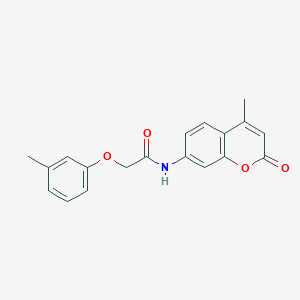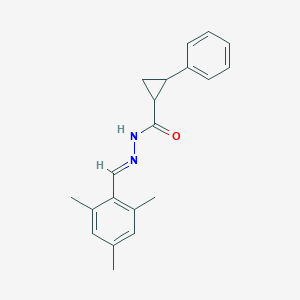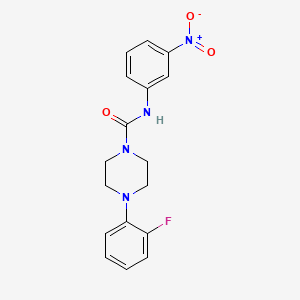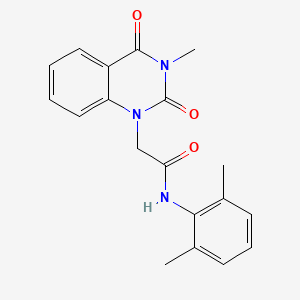
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-methylphenoxy)acetamide is a synthetic compound that belongs to the class of coumarin derivatives. It is commonly referred to as Coumestrol and has been found to possess a wide range of biological activities. Coumestrol has been extensively studied for its potential application in various scientific research fields.
作用机制
The mechanism of action of Coumestrol is not fully understood. However, it has been proposed that it exerts its biological activities through various mechanisms, including the modulation of estrogen receptors, the inhibition of cell proliferation, and the induction of apoptosis. Coumestrol has been found to bind to estrogen receptors and modulate their activity, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been found to reduce inflammation and oxidative stress by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects
Coumestrol has been found to possess various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation and oxidative stress, and the modulation of estrogen receptors. It has also been found to have a positive effect on bone health and to reduce the risk of osteoporosis. Coumestrol has been shown to increase bone mineral density and to improve bone strength in animal models of osteoporosis.
实验室实验的优点和局限性
Coumestrol has several advantages for lab experiments, including its low toxicity, ease of synthesis, and wide range of biological activities. However, there are also some limitations to its use in lab experiments, including its limited solubility in water, which can make it difficult to administer in vivo. It is also important to note that the biological activity of Coumestrol can vary depending on the cell line or animal model used, which can make it challenging to interpret results.
未来方向
For the study of Coumestrol include investigating its potential application in the treatment of osteoporosis and neurodegenerative diseases and exploring its use in combination with other therapeutic agents.
合成方法
Coumestrol can be synthesized through various methods, including the Knoevenagel condensation reaction, Michael addition reaction, and Suzuki coupling reaction. The Knoevenagel condensation reaction involves the reaction of 4-methyl-2-oxo-2H-chromen-7-carboxaldehyde and 3-methylphenylacetic acid in the presence of a base catalyst. The Michael addition reaction involves the reaction of 4-methyl-2-oxo-2H-chromen-7-carboxylic acid and 3-methylphenylacetonitrile in the presence of a base catalyst. The Suzuki coupling reaction involves the reaction of 4-methyl-2-oxo-2H-chromen-7-boronic acid and 3-methylphenylboronic acid in the presence of a palladium catalyst.
科学研究应用
Coumestrol has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-oxidant, and estrogenic activities. It has been extensively studied for its potential application in various scientific research fields, including cancer research, cardiovascular research, and neurodegenerative disease research. Coumestrol has been found to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and colon cancer cells. It has also been found to reduce inflammation and oxidative stress in various animal models of cardiovascular disease and neurodegenerative disease.
属性
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-4-3-5-15(8-12)23-11-18(21)20-14-6-7-16-13(2)9-19(22)24-17(16)10-14/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEQTKSMKOUQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-methylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755214.png)

![N'-[(4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5755223.png)
![3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5755231.png)
![N-[3-(acetylamino)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5755240.png)



![1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]ethanone](/img/structure/B5755285.png)
![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5755291.png)
![{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5755302.png)
![ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5755310.png)

![3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5755326.png)